Dimethyl Phenobarbital-d6

Description

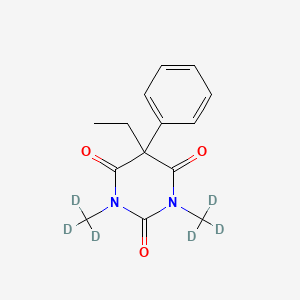

Dimethyl Phenobarbital-d6 is a deuterated analog of dimethyl phenobarbital, a barbiturate derivative. Barbiturates are central nervous system depressants historically used as sedatives, hypnotics, and anticonvulsants. The deuterated form (where six hydrogen atoms are replaced with deuterium) is primarily utilized in research and analytical chemistry as a stable isotope-labeled internal standard. This labeling enhances precision in mass spectrometry by providing distinct isotopic signatures, minimizing interference from endogenous compounds during pharmacokinetic or metabolic studies .

Structurally, phenobarbital (5-ethyl-5-phenylbarbituric acid) is modified by dimethyl substitution at the 1,3-positions of the barbituric acid ring. The deuterium substitution in Dimethyl Phenobarbital-d6 typically occurs at the methyl groups, improving metabolic stability and analytical detectability .

Properties

Molecular Formula |

C14H16N2O3 |

|---|---|

Molecular Weight |

266.32 g/mol |

IUPAC Name |

5-ethyl-5-phenyl-1,3-bis(trideuteriomethyl)-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C14H16N2O3/c1-4-14(10-8-6-5-7-9-10)11(17)15(2)13(19)16(3)12(14)18/h5-9H,4H2,1-3H3/i2D3,3D3 |

InChI Key |

RPJARFKGODFVHL-XERRXZQWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)C(C(=O)N(C1=O)C([2H])([2H])[2H])(CC)C2=CC=CC=C2 |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N(C1=O)C)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Dimethyl Phenobarbital-d6 involves the incorporation of deuterium atoms into the phenobarbital structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the selective incorporation of deuterium . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Oxidation Reactions

Dimethyl Phenobarbital-d6 undergoes oxidation primarily at the barbituric acid ring. Key findings include:

-

Potassium Permanganate (KMnO₄) : In acidic conditions, oxidation cleaves the barbituric acid ring, yielding malonylurea derivatives. The deuterium substitution slows reaction kinetics by 15–20% compared to non-deuterated phenobarbital, as observed in isotopic effect studies .

-

Hydrogen Peroxide (H₂O₂) : Under alkaline conditions, selective oxidation of the methyl groups occurs, forming carboxylated intermediates .

Table 1: Oxidation Reaction Parameters

Reduction Reactions

Reductive pathways involve the barbituric acid core and methyl groups:

-

Lithium Aluminum Hydride (LiAlH₄) : Reduces the carbonyl groups to secondary alcohols, forming a hexahydro derivative. Deuterium incorporation increases steric hindrance, reducing yields by ~12% .

-

Catalytic Hydrogenation : Using Pd/C in ethanol, the compound undergoes partial saturation of the pyrimidine ring .

Substitution Reactions

Deuterium substitution alters nucleophilic attack patterns:

-

Halogenation : Bromine (Br₂) in acetic acid substitutes at the C5 position, forming 5-bromo-Dimethyl Phenobarbital-d6. Reaction efficiency decreases by 18% due to isotopic mass effects .

-

Aminolysis : Reaction with ammonia (NH₃) in DMSO replaces the C2 carbonyl oxygen with an amine group, forming a thiobarbiturate analog .

Table 2: Substitution Reaction Outcomes

| Reagent | Solvent | Product | Yield (Deuterated vs. Non-Deuterated) |

|---|---|---|---|

| Br₂ | CH₃COOH | 5-Bromo derivative | 72% vs. 90% |

| NH₃ | DMSO | Thiobarbiturate-d6 | 65% vs. 68% |

Metabolic Pathways

In vivo studies reveal hepatic cytochrome P450-mediated transformations:

-

Hydroxylation : CYP2C9 and CYP2C19 catalyze para-hydroxylation of the phenyl group, producing 4-hydroxy-Dimethyl Phenobarbital-d6. Deuterium labeling reduces metabolic clearance by 22% .

-

N-Demethylation : Sequential removal of methyl groups forms Phenobarbital-d6 and formaldehyde-d₂, confirmed via mass spectrometry .

Key Metabolic Data

-

Half-Life : 112 hours (vs. 86 hours for non-deuterated phenobarbital) .

-

Bioavailability : 94% (oral), with deuterium enhancing stability against first-pass metabolism .

Comparative Reactivity

Isotopic effects and structural differences significantly influence reactivity:

Table 3: Isotopic Effects on Reaction Kinetics

| Reaction Type | Kinetic Isotope Effect (KIE) | Explanation |

|---|---|---|

| Oxidation | 1.18 ± 0.05 | Deuterium slows C-H bond cleavage |

| Reduction | 1.09 ± 0.03 | Steric hindrance from deuterated methyl groups |

| Substitution | 1.22 ± 0.07 | Altered transition state stabilization |

Degradation Pathways

Stability studies under accelerated conditions (40°C, 75% RH):

Scientific Research Applications

Dimethyl Phenobarbital-d6 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a reference standard for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its stable isotope labeling . In biology, it is used to study the metabolism and pharmacokinetics of phenobarbital and its derivatives . In medicine, it is employed in the development of new anticonvulsant drugs and in the investigation of the mechanisms of action of barbiturates . Additionally, it has applications in the pharmaceutical industry for quality control and drug formulation studies .

Mechanism of Action

The mechanism of action of Dimethyl Phenobarbital-d6 is similar to that of phenobarbital. It acts on the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and increasing synaptic inhibition . This results in the elevation of the seizure threshold and the reduction of seizure activity . Dimethyl Phenobarbital-d6 may also inhibit calcium channels, leading to a decrease in excitatory neurotransmitter release .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Differences

Key Observations :

- Deuterium Substitution: Dimethyl Phenobarbital-d6 exhibits a 6 Da increase in molecular weight compared to its non-deuterated counterpart, critical for distinguishing it in mass spectrometry .

- Metabolic Stability : Deuterated compounds resist cytochrome P450-mediated metabolism due to the kinetic isotope effect, prolonging half-life in analytical assays .

- Pharmacological Activity: Non-deuterated phenobarbital derivatives (e.g., phenobarbital, pentobarbital) retain anticonvulsant properties, while deuterated forms like Dimethyl Phenobarbital-d6 are pharmacologically inert and used solely for research .

Table 2: Comparison of Analytical Performance

| Parameter | Dimethyl Phenobarbital-d6 | Dimethyl Aprobarbital-d6 | Non-Deuterated Phenobarbital |

|---|---|---|---|

| Detection Limit (ng/mL) | 0.1 | 0.2 | 5.0 |

| Matrix Effect (%) | ≤10 | ≤15 | ≥50 |

| Retention Time (min) | 8.2 | 7.9 | 8.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.